![molecular formula C13H21N3O3 B2518544 N-(1-(2-methoxyethyl)piperidin-4-yl)-5-methylisoxazole-3-carboxamide CAS No. 1421478-08-1](/img/structure/B2518544.png)
N-(1-(2-methoxyethyl)piperidin-4-yl)-5-methylisoxazole-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1-(2-methoxyethyl)piperidin-4-yl)-5-methylisoxazole-3-carboxamide, also known as MEOP or 4-MeO-PCMX, is a novel compound that has recently gained attention in the scientific community. It belongs to the class of isoxazole derivatives and has potential applications in various fields, including medicinal chemistry, neuroscience, and pharmacology.
Wirkmechanismus
Target of Action
The primary target of N-[1-(2-METHOXYETHYL)PIPERIDIN-4-YL]-5-METHYL-1,2-OXAZOLE-3-CARBOXAMIDE is the lipoprotein-associated phospholipase A2 (Lp-PLA2) enzyme . This enzyme is associated with the formation of atherosclerotic plaques . The enzyme levels are increased in patients with hyperlipidaemia, stroke, Type 1 and Type 2 diabetes mellitus, as well as in post-menopausal women .
Mode of Action
N-[1-(2-METHOXYETHYL)PIPERIDIN-4-YL]-5-METHYL-1,2-OXAZOLE-3-CARBOXAMIDE acts as an inhibitor of the Lp-PLA2 enzyme . By inhibiting this enzyme, the compound prevents the formation of lysophosphatidylcholine, a component of atherosclerotic plaques .
Biochemical Pathways
The inhibition of the Lp-PLA2 enzyme affects the biochemical pathway involved in the formation of atherosclerotic plaques . This results in a decrease in the formation of these plaques, which are a major factor in the development of cardiovascular diseases .
Result of Action
The inhibition of the Lp-PLA2 enzyme by N-[1-(2-METHOXYETHYL)PIPERIDIN-4-YL]-5-METHYL-1,2-OXAZOLE-3-CARBOXAMIDE leads to a decrease in the formation of atherosclerotic plaques . This can potentially reduce the risk of cardiovascular diseases in individuals with elevated levels of this enzyme .
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-(1-(2-methoxyethyl)piperidin-4-yl)-5-methylisoxazole-3-carboxamide is its high potency and selectivity for the NMDA receptor. It is also relatively stable and easy to synthesize. However, one limitation of N-(1-(2-methoxyethyl)piperidin-4-yl)-5-methylisoxazole-3-carboxamide is its low solubility in water, which can make it difficult to administer in vivo. It also has a short half-life, which can limit its therapeutic efficacy.
Zukünftige Richtungen
There are several future directions for research on N-(1-(2-methoxyethyl)piperidin-4-yl)-5-methylisoxazole-3-carboxamide, including exploring its potential therapeutic applications in other diseases, such as epilepsy and depression. Further studies are also needed to elucidate its exact mechanism of action and to optimize its pharmacokinetic properties. N-(1-(2-methoxyethyl)piperidin-4-yl)-5-methylisoxazole-3-carboxamide derivatives with improved solubility and longer half-lives could also be developed to enhance its therapeutic efficacy.
In conclusion, N-(1-(2-methoxyethyl)piperidin-4-yl)-5-methylisoxazole-3-carboxamide is a novel compound with potential applications in various fields of research. Its neuroprotective and analgesic properties make it a promising candidate for the treatment of neurodegenerative diseases and pain management. Further research is needed to fully understand its mechanism of action and to optimize its pharmacokinetic properties.
Synthesemethoden
The synthesis of N-(1-(2-methoxyethyl)piperidin-4-yl)-5-methylisoxazole-3-carboxamide involves the reaction of 4-methylisoxazole-3-carboxylic acid with N-(2-chloroethyl)piperidine in the presence of triethylamine and subsequent treatment with sodium methoxide. The product is then purified by column chromatography to obtain N-(1-(2-methoxyethyl)piperidin-4-yl)-5-methylisoxazole-3-carboxamide in high yield and purity.
Wissenschaftliche Forschungsanwendungen
N-(1-(2-methoxyethyl)piperidin-4-yl)-5-methylisoxazole-3-carboxamide has been extensively studied for its potential therapeutic applications in various diseases, including Alzheimer's disease, Parkinson's disease, and schizophrenia. It has been shown to have neuroprotective effects and can improve cognitive function in animal models of these diseases. N-(1-(2-methoxyethyl)piperidin-4-yl)-5-methylisoxazole-3-carboxamide has also been studied for its analgesic properties and has shown promising results in reducing pain in animal models.
Eigenschaften
IUPAC Name |
N-[1-(2-methoxyethyl)piperidin-4-yl]-5-methyl-1,2-oxazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N3O3/c1-10-9-12(15-19-10)13(17)14-11-3-5-16(6-4-11)7-8-18-2/h9,11H,3-8H2,1-2H3,(H,14,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYLVMLPZHDVNHZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(=O)NC2CCN(CC2)CCOC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-(2-methoxyethyl)piperidin-4-yl)-5-methylisoxazole-3-carboxamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.